N,N-Diethylphosphinan-1-amine
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Overview
Description
N,N-Diethylphosphinan-1-amine is an organic compound characterized by the presence of a phosphine group bonded to an amine. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . The unique structure of this compound makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylphosphinan-1-amine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylphosphinan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure proper solubility and reaction kinetics
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethylphosphinan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is explored for its potential in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of N,N-Diethylphosphinan-1-amine involves its interaction with molecular targets through its phosphine and amine groups. These functional groups enable the compound to act as a nucleophile, participating in various chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal ions, which are crucial for its applications in catalysis and coordination chemistry .
Comparison with Similar Compounds
N,N-Dimethylphosphinan-1-amine: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethylphosphinamide: Contains an amide group instead of an amine group.
N,N-Diethylphosphine oxide: An oxidized form of N,N-Diethylphosphinan-1-amine .
Uniqueness: this compound is unique due to its specific combination of phosphine and amine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals and participate in a variety of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
23783-35-9 |
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Molecular Formula |
C9H20NP |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
N,N-diethylphosphinan-1-amine |
InChI |
InChI=1S/C9H20NP/c1-3-10(4-2)11-8-6-5-7-9-11/h3-9H2,1-2H3 |
InChI Key |
WZQKYUWWPYGVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1CCCCC1 |
Origin of Product |
United States |
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